2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a fluorophenyl group, a diazaspiro ring, and an acetamide group . These features suggest that it may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of the diazaspiro ring and multiple functional groups . These features could potentially influence its physical and chemical properties, as well as its biological activity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the presence of specific functional groups would all play a role .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is part of a broader class of chemicals involved in the synthesis of novel heterocyclic compounds. Such syntheses often explore the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry. For example, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from the cycloaddition of methylenelactams with nitrones demonstrates the chemical versatility of spiro compounds in creating bioactive molecules (Chiaroni et al., 2000).
Biological Activities
- Compounds within this chemical family have been studied for their pharmacological effects, such as anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents. The synthesis and biological activity studies of acetamides and arylureas derived from similar structural frameworks have shown promising pharmacological profiles (Mazzone et al., 1987).
- Another study on analgesic activity of novel spiro heterocycles, including 2-amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes, showcases the potential of these compounds in pain management (Cohen et al., 1978).
Antimicrobial Applications
- Research on oxazolidinone antibacterial agents, which share a similar spirocyclic core, suggests the utility of these compounds in treating bacterial infections. The in vitro activities of novel oxazolidinone analogs against a variety of clinically important pathogens indicate their potential as antimicrobial agents (Zurenko et al., 1996).
Neuropharmacological Applications
- Studies have also delved into the neuropharmacological profiles of compounds acting on peripheral benzodiazepine receptors, providing insights into their potential therapeutic applications for neuropsychiatric disorders (Okuyama et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-31-20-8-6-7-19(15-20)26-21(29)16-28-23(30)22(17-9-11-18(25)12-10-17)27-24(28)13-4-2-3-5-14-24/h6-12,15H,2-5,13-14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXHIIKFPTWNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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